molecular formula C26H31N3O4S B2824698 N-(4-methylbenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-56-1

N-(4-methylbenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2824698
CAS No.: 878060-56-1
M. Wt: 481.61
InChI Key: URSQFIDRJLAQPQ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic chemical compound designed for research applications. Its molecular structure, which incorporates an indole core linked to a 4-methylpiperidine moiety via a sulfonylacetamide chain, suggests potential as a key intermediate or target-specific scaffold in medicinal chemistry. Compounds with similar structural features, particularly those containing the indole and piperidine groups, have been investigated as dual inhibitors for enzymes like cholinesterase and monoamine oxidase, which are relevant targets in neurological disease research . Furthermore, hybrid molecules containing tryptamine (an indole derivative) and other heterocyclic systems have demonstrated significant antimicrobial activities in scientific studies, highlighting the potential of this structural class in infectious disease research . Researchers may find this compound valuable for developing novel therapeutic agents, studying enzyme inhibition pathways, and exploring structure-activity relationships (SAR). This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-19-7-9-21(10-8-19)15-27-25(30)18-34(32,33)24-16-29(23-6-4-3-5-22(23)24)17-26(31)28-13-11-20(2)12-14-28/h3-10,16,20H,11-15,17-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQFIDRJLAQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878060-56-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C26H31N3O4S
Molecular Weight 481.6 g/mol
CAS Number 878060-56-1

This compound operates primarily as an antagonist at specific receptors, which may include the Orexin-2 receptor (OX2R). Compounds that target OX2R have shown promise in treating sleep disorders and obesity by modulating the central nervous system's orexin signaling pathways .

Pharmacodynamics

In vitro studies have demonstrated that this compound exhibits significant potency against various cancer cell lines. For instance, it has been observed to induce apoptosis in human non-small cell lung cancer cells, suggesting a potential role as an anticancer agent. The mechanism involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to programmed cell death .

Case Studies and Research Findings

  • Anticancer Activity : In a study involving human cancer xenografts, this compound significantly inhibited tumor growth without causing substantial weight loss in animal models. This indicates a favorable therapeutic index .
  • Oral Bioavailability : Research has indicated that compounds with similar structures exhibit high oral bioavailability (>90%) in animal models, which is critical for developing effective oral medications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine and indole moieties can enhance biological activity and selectivity towards specific targets, providing insights for future drug design .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Structural Variations:

Benzyl Group Substitution :

  • Target Compound : 4-Methylbenzyl.
  • : 4-Fluorobenzyl group in N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide .

  • The fluorine atom introduces electronegativity, enhancing polarity compared to the methyl group in the target compound. This substitution may influence receptor binding or metabolic stability .

Indole Sulfonyl vs. Sulfanyl Linkage :

  • Target Compound : Sulfonyl (-SO₂-) group.
  • : Sulfanyl (-S-) group.

Piperidine Substitution :

  • Both the target compound and incorporate a piperidine ring. However, the target compound features a 4-methylpiperidin-1-yl group, which may enhance steric bulk and modulate pharmacokinetic properties like blood-brain barrier penetration .

Table 1: Structural Comparison of Key Compounds
Compound Benzyl Group Indole Substituent Heterocyclic Core Key Functional Groups Source
Target Compound 4-Methyl Sulfonyl Indole 4-Methylpiperidinyl-oxoethyl
4-Fluoro Sulfanyl (thioether) Indole Piperidinyl-oxoethyl Fluorine substitution
N/A Benzisothiazol sulfonyl Benzisothiazol 4-Methylpiperidinyl-sulfonyl Different core
N/A Benzo[e][1,4]diazepin Diazepin Methylpyrimido-pyrimidine Complex heterocycle

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The sulfonyl group in the target compound may confer resistance to oxidative metabolism compared to sulfanyl-containing analogs .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?

Answer:
The synthesis involves multi-step reactions:

Sulfonylation of indole : Introduce the sulfonyl group at the 3-position of the indole ring using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Alkylation : Attach the 2-(4-methylpiperidin-1-yl)-2-oxoethyl group to the indole nitrogen via nucleophilic substitution, requiring catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) .

Amide coupling : React the sulfonated indole intermediate with 4-methylbenzylamine using coupling agents (e.g., EDC/HOBt).
Key intermediates :

  • Sulfonated indole (verified by 1H NMR^{1}\text{H NMR} and IR).
  • Piperidinyl-oxoethyl chloride (characterized by mass spectrometry).
    Optimization : Solvent choice (e.g., DMSO for enhanced reactivity) and temperature control (60–80°C) improve yields .

Basic: Which spectroscopic methods are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^{1}\text{H NMR} identifies proton environments (e.g., indole aromatic protons at δ 7.2–7.8 ppm, piperidine methyl at δ 1.2 ppm).
    • 13C NMR^{13}\text{C NMR} confirms carbon frameworks (amide carbonyl at ~170 ppm, sulfonyl sulfur at ~110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 483.2).
  • Infrared (IR) Spectroscopy : Detects functional groups (sulfonyl S=O stretch at 1150–1300 cm1^{-1}, amide C=O at 1650 cm1^{-1}) .

Advanced: How can contradictory biological activity data be resolved?

Answer: Discrepancies may arise from:

  • Purity variations : Validate via HPLC (>95% purity) and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition).
  • Structural analogs : Differentiate using 2D NMR (e.g., NOESY for stereochemistry) or X-ray crystallography.
    Example : If antimicrobial activity conflicts, use orthogonal assays (Kirby-Bauer disk diffusion vs. broth microdilution) and confirm compound identity via LC-MS .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

  • Prodrug design : Mask the amide group with ester linkages for hydrolysis in vivo.
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility.
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzyl or piperidine moieties to reduce logP .
    Validation : Pharmacokinetic studies in rodents (e.g., plasma half-life, AUC) guide dosing regimens.

Basic: What are the primary biological targets studied for this compound?

Answer:

  • Enzyme inhibition : Carbonic anhydrase (sulfonamide group) or kinases (indole scaffold).
  • Receptor modulation : GPCRs (e.g., serotonin receptors via indole interactions).
  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3) or ELISA for cytokine levels in inflammation models .

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

Analog synthesis : Modify substituents (e.g., replace 4-methylbenzyl with halogenated benzyl groups).

Biological testing : Measure IC50_{50} in enzyme assays (e.g., kinase inhibition) or EC50_{50} in cell-based models.

Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like the ATP pocket of kinases.
Case study : Fluorine substitution at the benzyl para-position increased hydrophobic interactions, improving potency by 2-fold .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C under argon to prevent oxidation.
  • Light protection : Use amber vials to avoid photodegradation.
  • Form : Lyophilized powder for long-term stability (>2 years).
    Quality control : Monitor via HPLC every 6 months (retention time shifts indicate degradation) .

Advanced: How to address low aqueous solubility in vitro?

Answer:

  • Co-solvents : Use DMSO (≤1% final concentration) to maintain solubility without cytotoxicity.
  • Surfactants : Add Tween-80 (0.01–0.1%) to cell culture media.
  • Salt formation : Synthesize a hydrochloride salt of the piperidine nitrogen to enhance water solubility .

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